2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, a pyridazinone ring, and a pyridine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the introduction of the pyridine group via nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: Potential therapeutic applications include drug development for targeting specific diseases or conditions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-5-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable molecule for targeted applications.
Properties
Molecular Formula |
C22H18N4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C22H18N4O2/c27-21(24-14-16-9-11-23-12-10-16)15-26-22(28)8-7-20(25-26)19-6-5-17-3-1-2-4-18(17)13-19/h1-13H,14-15H2,(H,24,27) |
InChI Key |
FAJTUOZYKOVWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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